molecular formula C10H12ClNO B1453775 2-Chloro-5-(cyclobutoxymethyl)pyridine CAS No. 1248026-51-8

2-Chloro-5-(cyclobutoxymethyl)pyridine

Cat. No. B1453775
M. Wt: 197.66 g/mol
InChI Key: LNZYDUDIQPJZQQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclobutoxymethyl)pyridine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(cyclobutoxymethyl)pyridine is 1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-5-(cyclobutoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 197.66 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Pyridine derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. For instance, the study of synthesis and application research of 2-chloro-5-trifluoromethyl pyridine outlines its role in producing herbicides, biochemicals, and pharmaceuticals, emphasizing the versatility of pyridine compounds in chemical synthesis (Li Zheng-xiong, 2004). Similarly, compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrate the structural variations achievable with pyridine derivatives, highlighting their potential in developing novel pharmaceuticals (Marina Tranfić et al., 2011).

Material Science and Chemical Engineering

Pyridine derivatives are also explored for their applications in material science and chemical engineering. The synthesis and characterization of cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes reveal their utility in catalysis and luminescent materials, offering pathways to innovative chemical processes and materials (Chen Xu et al., 2014). Additionally, the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine showcases the potential of pyridine derivatives in developing new polymers and complex organic molecules, which could have applications in electronic devices, coatings, and more (Hou Hao-qing, 2010).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-chloro-5-(cyclobutyloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-5-4-8(6-12-10)7-13-9-2-1-3-9/h4-6,9H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZYDUDIQPJZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(cyclobutoxymethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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